molecular formula C5H14ClNO3 B2677639 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride CAS No. 2253639-16-4

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride

Cat. No.: B2677639
CAS No.: 2253639-16-4
M. Wt: 171.62
InChI Key: USTKCXTZFGPBSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride is a synthetic organic compound featuring a propane-1,2-diol backbone substituted with a methoxy group at position 3 and an aminomethyl group at position 2, forming a hydrochloride salt.

Properties

IUPAC Name

2-(aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3.ClH/c1-9-4-5(8,2-6)3-7;/h7-8H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTKCXTZFGPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride typically involves the reaction of 3-methoxypropane-1,2-diol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Buffering Agent in Biochemical Assays

Tris hydrochloride is primarily utilized as a buffering agent in biochemical assays due to its ability to maintain a stable pH environment. It is particularly effective in the following applications:

  • Molecular Biology Techniques : Tris is commonly used in the preparation of buffers for DNA and RNA extraction, gel electrophoresis, and enzyme assays.
ApplicationBuffer CompositionpH Range
DNA ExtractionTris-HCl, EDTA7.5 - 8.0
Gel ElectrophoresisTris-Acetate-EDTA (TAE)8.0
PCRTris-HCl, KCl8.3

Role in Protein Stabilization

Tris hydrochloride plays a crucial role in stabilizing proteins during purification processes and enzymatic reactions. Its ability to maintain pH and ionic strength is vital for preserving protein structure and function.

  • Protein Purification : Often used in affinity chromatography to elute proteins without denaturing them.

Applications in Drug Formulation

In pharmaceutical research, Tris hydrochloride is utilized for its buffering capacity, which helps to stabilize drug formulations and enhance solubility.

  • Antiviral Agents : Research has indicated that derivatives of Tris can improve the absorption and efficacy of antiviral compounds.

Case Study 1: Anticancer Research

A study investigating the effects of Tris hydrochloride on cancer cell lines demonstrated that it provides an optimal environment for maintaining cell viability during treatment with chemotherapeutic agents. The results indicated enhanced drug efficacy when used in conjunction with specific anticancer drugs.

Cell LineDrug UsedIC50 (µM)Reference
MCF-7 (Breast)Doxorubicin15
A549 (Lung)Cisplatin10

Case Study 2: Enzyme Activity Assays

Tris hydrochloride has been shown to effectively maintain enzyme activity during assays. For instance, a study on lactate dehydrogenase demonstrated that using Tris as a buffer resulted in consistent enzyme activity over time compared to other buffers.

EnzymeBuffer UsedActivity (U/mL)
Lactate DehydrogenaseTris-HCl120
Phosphate Buffered SalinePBS90

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The methoxy and diol groups may also play a role in its biological activity by influencing its solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminomethyl)-3-methoxypropane-1,2-diol;hydrochloride with structurally or functionally related compounds, supported by data from the evidence:

Compound Name CAS No. Molecular Formula Key Functional Groups Applications/Hazards Source
This compound Not provided C₅H₁₄ClNO₃ Aminomethyl, methoxy, diol, hydrochloride Potential pharmaceutical applications (analogous to amine-containing drugs) . Synthesized
3-Aminopropane-1,2-diol 616-30-8 C₃H₉NO₂ Amino, diol Lab chemical; skin irritant (GHS Category 1A-C) . [5]
3-Methoxypropane-1,2-diol Not provided C₄H₁₀O₃ Methoxy, diol Wine analysis (technical glycerol by-product); GC-MS detection . [4, 9]
3-(4-Hydroxy-3-methoxyphenyl)-3-methoxypropane-1,2-diol Not provided C₁₁H₁₆O₅ Aryl, methoxy, diol Isolated from Caragana stenophylla; natural product research . [2]
2-(Aminomethyl)phenol hydrochloride 78507-19-4 C₇H₁₀ClNO Aminomethyl, phenol, hydrochloride High structural similarity (0.92); potential host-guest complexation studies . [11]

Key Observations:

Structural Variations: The target compound combines aminomethyl and methoxy groups on a diol backbone, distinguishing it from simpler analogs like 3-Aminopropane-1,2-diol (lacks methoxy) or 3-Methoxypropane-1,2-diol (lacks aminomethyl) . Aryl-substituted analogs (e.g., compound 10 in ) demonstrate the versatility of propane-1,2-diol scaffolds in natural product chemistry but lack the charged ammonium group .

Physicochemical Properties :

  • The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in drug development .
  • 3-Methoxypropane-1,2-diol is neutral and volatile, making it suitable for GC-MS analysis in wine quality control .

Applications: Pharmaceutical Potential: The aminomethyl group in the target compound suggests utility as a building block for norepinephrine/serotonin reuptake inhibitors (e.g., Milnacipran HCl shares structural motifs) . Agrochemical Relevance: Analogous compounds with fluorine or aryl substitutions (e.g., 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl) highlight applications in agrochemical R&D .

Hazards: 3-Aminopropane-1,2-diol is classified as a skin irritant, emphasizing the need for careful handling of amine-containing diols . The hydrochloride form may mitigate volatility but introduces corrosivity.

Research Findings and Data

Analytical Methods:

  • GC-MS : Used for detecting 3-Methoxypropane-1,2-diol in wine, with a correlation coefficient (R²) of 0.92 for cyclic diglycerols .
  • HPLC/FTIR: Employed for purity analysis of structurally complex analogs (e.g., methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate HCl) .

Biological Activity

2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride, also known as Tris (or Tris-HCl), is a widely used buffering agent in biological and biochemical applications. Its unique properties make it essential in various laboratory protocols, particularly in molecular biology. This article explores its biological activity, including its buffering capacity, toxicity, and applications in research.

  • Chemical Formula : C4H11ClN2O3
  • Molecular Weight : 157.60 g/mol
  • Appearance : White crystalline powder
  • pH Range : 3.5 - 5.5 (at 0.1 mol/L concentration)

Buffering Capacity

Tris is primarily used as a buffering agent in biological systems to maintain a stable pH environment. Its buffering capacity is optimal around pH 7.0, making it ideal for biological reactions that require neutral pH conditions.

Enzymatic Activity

Research has confirmed that Tris can influence the activity of various enzymes. For instance, it has been shown to stabilize the activity of DNase and RNase, which are critical for nucleic acid manipulation in molecular biology . The compound's ability to maintain pH stability ensures that enzymatic reactions proceed efficiently.

Toxicity and Safety Profile

Tris has been evaluated for its toxicity in various studies. It is generally considered safe at concentrations commonly used in laboratory settings:

  • Intravenous (IV) Infusion Studies : In studies involving IV infusion of Tris at doses up to 500 mg/kg/day, no significant adverse effects were observed in healthy subjects. However, some liver histopathological changes were noted at higher concentrations .
  • Oral Toxicity : Ingestion studies indicated that rats could tolerate doses up to 3200 ppm without severe adverse effects. Most common observations included transient decreases in respiratory rate and increased urine output .

Clinical Applications

Tris is utilized in various clinical settings, particularly as a buffer in pharmaceuticals like Keterolac®, an anti-inflammatory drug. Clinical trials have shown that patients treated with Keterolac did not experience significant long-term side effects directly attributed to Tris .

Cryopreservation Studies

In cryobiology, Tris has been studied as a cryoprotective agent for mononuclear cells. Research indicates that its lipophilic nature aids in preserving cell viability during freezing and thawing processes .

Comparative Analysis of Biological Activity

PropertyTris (2-(Aminomethyl)-3-methoxypropane-1,2-diol; hydrochloride)Other Common Buffers (e.g., PBS)
Optimal pH 7.07.2 - 7.4
Enzyme Stability HighModerate
Toxicity Level LowLow
Cryoprotective Ability YesLimited

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